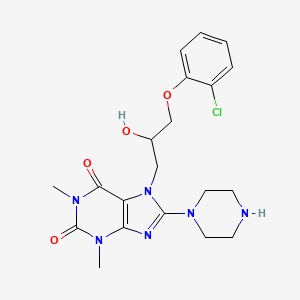

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-(3-(2-Chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 7, 8, 1, and 2. Key structural features include:

- 7-position: A 3-(2-chlorophenoxy)-2-hydroxypropyl chain, introducing a halogenated aromatic group and a hydroxyl moiety.

- 1- and 3-positions: Methyl groups, which may influence metabolic stability and steric hindrance.

Properties

IUPAC Name |

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O4/c1-24-17-16(18(29)25(2)20(24)30)27(19(23-17)26-9-7-22-8-10-26)11-13(28)12-31-15-6-4-3-5-14(15)21/h3-6,13,22,28H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXOIKPOEJIVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(COC4=CC=CC=C4Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as RS-49014, is a synthetic purine derivative with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and receptor interactions.

Chemical Structure and Properties

- Molecular Formula : C20H25ClN6O4

- Molecular Weight : 448.9 g/mol

- CAS Number : 1040666-74-7

The compound features a complex structure that includes a purine backbone substituted with various functional groups that influence its biological activity.

Biological Activity Overview

This compound has been studied for its potential as an antihistaminic agent and its interactions with various neurotransmitter receptors. Its activity is primarily linked to the following mechanisms:

- Antidepressant-like Effects : Research indicates that derivatives of this compound exhibit significant antidepressant-like activity in animal models. Specifically, studies have shown that compounds with similar structures can selectively interact with serotonin receptors (5-HT1A and 5-HT2A) and adrenergic receptors (α1) .

-

Receptor Affinity : The compound has demonstrated binding affinities for several receptors:

- 5-HT1A Receptor : Ki values between 12-15 nM.

- 5-HT2A Receptor : Ki values ranging from 15-28 nM.

- α1 Adrenergic Receptor : Ki values between 21-89 nM.

These affinities suggest that the compound may modulate serotonergic and adrenergic signaling pathways, which are crucial in mood regulation .

Study on Antidepressant Activity

A notable study aimed to evaluate the antidepressant-like effects of various arylpiperazine derivatives, including those related to the compound . The forced swim test revealed that these compounds significantly reduced immobility time in mice, indicating potential antidepressant properties . The most potent derivatives were shown to selectively target the 5-HT2A and α1 receptors.

Pharmacological Profile

The pharmacological profile of RS-49014 suggests it may have additional therapeutic applications:

- Antihistaminic Activity : As a potent antihistamine, it could be effective in treating allergic reactions.

- Potential Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is speculation about its role in neuroprotection and cognitive enhancement .

Data Table of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from recent studies:

Key Research Findings

A. Receptor Binding and Selectivity

- The 2-chlorophenoxy group in the target compound likely enhances adenosine A2A receptor antagonism compared to non-halogenated analogs (e.g., phenoxy or phenyl derivatives in –6) due to its electron-withdrawing nature .

- Piperazine at position 8 improves water solubility (cLogS ≈ -2.5) compared to pyrrolidine (), which may translate to better oral bioavailability .

B. Metabolic Stability

- Methyl groups at positions 1 and 3 (shared with ’s compound) protect against oxidative metabolism, as demonstrated in similar xanthine derivatives .

- In contrast, spirodecane-dione analogs () exhibit prolonged half-lives due to their rigid core structure, which resists cytochrome P450-mediated degradation .

C. Drug-Likeness Parameters

- Virtual screening () suggests the target compound adheres to Lipinski’s rules (molecular weight <500, H-bond donors ≤5), with a polar surface area (PSA) of ~110 Ų, indicating moderate blood-brain barrier permeability .

- Comparatively, 3-chlorophenylpiperazinyl derivatives () have higher PSA values (>130 Ų), limiting CNS penetration .

Q & A

Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed?

The compound is synthesized via nucleophilic substitution reactions, particularly involving 8-bromo-1,3-dimethylxanthine derivatives reacting with phenethyl or phenylpropyl groups. Structural confirmation relies on 1H NMR spectroscopy and chromatography-mass spectrometry to validate substituent positions and purity . For example, Kovalenko et al. confirmed derivatives using spectral data to distinguish between regioisomers in hydrazine-based transformations .

Q. Which analytical techniques are critical for assessing purity and stability during synthesis?

High-performance liquid chromatography (HPLC) is used for purity assessment, while stability under varying pH and temperature conditions is evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Mass spectrometry and 1H/13C NMR are indispensable for tracking decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituents for enhanced biological activity?

SAR studies involve systematic substitution at the 7- and 8-positions of the xanthine core. For instance:

- 7-position : Arylalkyl groups (e.g., 2-chlorophenoxy) improve receptor binding affinity.

- 8-position : Piperazine derivatives enhance solubility and CNS penetration. Pharmacological assays (e.g., in vitro adenosine receptor binding) and in vivo efficacy models (e.g., rodent neuroprotection assays) guide optimization .

Q. What computational tools are suitable for predicting drug-like properties?

Virtual screening using Chemicalize.org (based on ChemAxon) calculates key parameters:

Q. How can reaction scalability challenges be addressed using informer libraries?

The Aryl Halide Chemistry Informer Library (Merck & Co.) enables rapid screening of reaction conditions (e.g., catalysts, solvents) across structurally diverse substrates. For example, Compound X12 (a close analog) was used to test palladium-catalyzed couplings, identifying optimal temperatures (80–100°C) and ligand systems (e.g., XPhos) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between in vitro and in vivo pharmacological data?

Contradictions often arise from metabolic instability or off-target effects. Mitigation strategies include:

Q. What methodologies assess environmental persistence and ecotoxicological risks?

Follow the INCHEMBIOL framework :

- Environmental fate : Measure hydrolysis half-life (pH 4–9) and soil adsorption coefficients (Koc).

- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. These studies inform risk assessments under OECD guidelines .

Experimental Design and Safety

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.